molecular formula C8H7N3 B1310436 2-phenyl-2H-1,2,3-triazole CAS No. 51039-49-7

2-phenyl-2H-1,2,3-triazole

Cat. No.: B1310436
CAS No.: 51039-49-7
M. Wt: 145.16 g/mol
InChI Key: JYBWAYHAOLQZJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) to improve yield and selectivity. The general procedure involves heating the reactants at reflux in solvents such as toluene, benzene, or alcohols, or using DMF/DMSO as solvents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, efficiency, and safety. These methods often utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

2-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in drug discovery and development.

    Medicine: Incorporated into pharmaceuticals for its therapeutic properties, including antifungal and anticancer drugs.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

Comparison with Similar Compounds

2-phenyl-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1,2,4-triazole: Another isomer with similar biological activities but different chemical properties.

    Fluconazole: A triazole-based antifungal drug.

    Voriconazole: Another antifungal agent with a triazole core.

    Rufinamide: An antiepileptic drug containing a triazole ring

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

IUPAC Name

2-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBWAYHAOLQZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408120
Record name 2-Phenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51039-49-7
Record name 2-Phenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-[1,2,3]triazole (87 μL, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil was purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50 then pure dichloro-methane) to provide 60 mg of 2-phenyl-2H-[1,2,3]triazole (41% yield) as an uncolored oil and 70 mg of 1-phenyl-1H-[1,2,3]triazole (48% isolated yield) as a light yellow solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-phenyl-2H-1,2,3-triazole?

A1: this compound has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. []

Q2: How can circular dichroism (CD) spectroscopy be used to determine the anomeric configuration of C-glycosyl-2-phenyl-2H-1,2,3-triazoles?

A2: Research has demonstrated a correlation between the sign of the Cotton effect at the maximal UV absorption in CD spectra and the absolute configuration of the anomeric carbon atom in C-glycosyl-2-phenyl-2H-1,2,3-triazoles. This correlation allows for a simple and reliable method to assign the anomeric configuration of these compounds. [, , ]

Q3: What structural insights were gained from the crystal structure analysis of this compound-4-carboxylic acid?

A3: The crystal structure revealed that the dihedral angle between the triazole and phenyl ring planes in this compound-4-carboxylic acid is 4.72 (6)°. The crystal packing is characterized by classical inversion dimers formed through O—H⋯O hydrogen bonds between carboxylic acid groups. []

Q4: What is a significant application of this compound-4-carbaldehyde in material science?

A4: this compound-4-carbaldehyde can be used to synthesize Schiff base ligands. When these ligands are supported on mesoporous molecular sieves like MCM-41, they demonstrate excellent catalytic activity in the epoxidation of α,β-unsaturated ketones using H2O2. [, ]

Q5: How can palladium be utilized in the functionalization of this compound derivatives?

A5: Palladium catalysts can facilitate regioselective acyloxylation of this compound derivatives. This reaction occurs specifically at the ortho-position of the phenyl ring, offering a synthetic route to access acyloxylated 2-phenyl-2H-1,2,3-triazoles. []

Q6: Can this compound derivatives be used in the synthesis of biologically relevant molecules?

A6: Yes, this compound derivatives serve as crucial building blocks in the synthesis of C-nucleoside analogs. These analogs are particularly interesting due to their potential as antiviral and anticancer agents. [, , , , , , , , , , , , ]

Q7: What interesting reaction occurs between this compound-4-carbaldehyde and triethylenetetramine?

A7: This reaction leads to the formation of a novel binucleating ligand. This ligand is notable for its rigidity, imparted by the formation of a five-membered imidazolidine ring, and its intricate three-dimensional structure stabilized by extensive π-π interactions involving all three aromatic arms. []

Q8: How can this compound derivatives be incorporated into iridium complexes, and what are the potential applications of these complexes?

A8: Bis-cyclometalated iridium(III) complexes can be synthesized using 2-phenyl-2H-[1,2,3]triazole as a cyclometalating ligand. These complexes demonstrate promising deep-blue emission at 77 K, highlighting their potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []

Q9: Are there synthetic routes to produce 2-phenyl-2H-1,2,3-triazoles from furoxan derivatives?

A9: Yes, several rearrangement reactions involving furoxan derivatives can lead to the formation of this compound derivatives. These include:

  • Thermal recyclization of 3-methyl-4-acetyl(benzoyl)furoxans phenylhydrazones []
  • Base-induced rearrangement of furoxanyl ketone phenylhydrazones []
  • Multi-step rearrangements of azofuroxan derivatives []

Q10: What are some unique reactions involving trifluoromethanesulfonyl compounds and 2-phenyl-2H-1,2,3-triazoles?

A10: Research indicates that reactions of 2-phenyl-2H-1,2,3-triazoles with trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride can lead to various trifluoromethyl sulfones and perfluoroalkanesulfonamides. These compounds are valuable building blocks in organic synthesis and medicinal chemistry. [, , , ]

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